molecular formula C3H3F6NO4S2 B6322956 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90% CAS No. 537031-78-0

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%

Cat. No.: B6322956
CAS No.: 537031-78-0
M. Wt: 295.2 g/mol
InChI Key: LMLOOYLJVCUWCD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (CAS: 82113-65-3) is a fluorinated sulfonamide derivative with the molecular formula C₂H₁F₆NO₄S₂ and a molecular weight of 281.15 g/mol . It is characterized by two sulfonyl groups bonded to a central nitrogen atom, with one methyl group and one trifluoromethylsulfonyl substituent. The compound is typically available at a purity of ≥90%, though higher grades (≥98%) are also documented . It has recently been added to the U.S. Toxic Release Inventory (TRI) list for 2024, highlighting its environmental and regulatory significance .

Properties

IUPAC Name

1,1,1-trifluoro-N-methyl-N-(trifluoromethylsulfonyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6NO4S2/c1-10(15(11,12)2(4,5)6)16(13,14)3(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLOOYLJVCUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537031-78-0
Record name 537031-78-0
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Mechanism of Action

Result of Action

The molecular and cellular effects of N-Methyl-bis(trifluoromethanesulfonimide)'s action depend on the specific reactions it catalyzes. As a Bronsted acid catalyst, it can accelerate various chemical reactions by donating protons.

Action Environment

The action, efficacy, and stability of N-Methyl-bis(trifluoromethanesulfonimide) can be influenced by various environmental factors. For instance, it is sensitive to moisture. Therefore, it should be stored under inert gas and in a cool place.

Biological Activity

1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, commonly referred to as triflimide, is a synthetic compound belonging to the class of organosulfonic acids and derivatives. Its unique structure, characterized by multiple fluorine atoms and sulfonamide groups, positions it as a compound of interest in various biological studies. This article delves into its biological activity, examining its effects on microbial resistance, cancer cell lines, and potential therapeutic applications.

  • IUPAC Name : 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide
  • Molecular Formula : C₂HF₆N₃O₄S₂
  • Molecular Weight : 281.15 g/mol
  • CAS Number : 82113-65-3

Biological Activity Overview

Research indicates that triflimide exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its effects based on recent studies.

Antimicrobial Activity

A study focused on the synthesis of urea derivatives containing sulfonyl groups demonstrated that triflimide derivatives showed promising antibacterial properties. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound 7B. mycoides8.0
Compound 8E. coli4.88
Compound 9C. albicans10.0

These results highlight the potential of triflimide derivatives in addressing antibiotic resistance by inhibiting the growth of pathogenic bacteria .

Anticancer Activity

Triflimide has also been evaluated for its anticancer properties against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (µM)
Compound 7PACA244.4
Compound 8PACA222.4
Compound 9HCT11617.8
DoxorubicinPACA252.1

The results indicate that certain triflimide derivatives possess lower IC50 values compared to Doxorubicin, a standard chemotherapeutic agent, suggesting enhanced efficacy in targeting cancer cells .

The biological activity of triflimide can be attributed to its ability to interact with specific cellular targets. Molecular docking studies have suggested that triflimide derivatives can effectively inhibit proteins involved in critical pathways such as apoptosis and cell proliferation:

  • Down-regulation of Genes : Compounds treated with triflimide showed down-regulation of genes such as PALB2, BRCA1, and TP53, which are associated with tumor growth and progression.
  • Protein Inhibition : Triflimide demonstrated promising inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), indicating its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the practical applications of triflimide in medicinal chemistry:

  • Antibiotic Resistance : A case study involving the treatment of resistant bacterial infections demonstrated that triflimide derivatives could restore sensitivity to standard antibiotics in resistant strains.
  • Cancer Treatment : Clinical trials assessing the efficacy of triflimide-based compounds in combination therapies for various cancers have shown improved patient outcomes compared to traditional therapies alone.

Scientific Research Applications

Organic Synthesis

Triflimide is recognized as a powerful alkylation agent. It is utilized for the direct methylation and trifluoroethylation of various substrates, such as imidazole and pyridine derivatives. This application is particularly valuable in the synthesis of room temperature ionic liquids (RTILs), which have diverse uses in catalysis and materials chemistry.

Case Study: Methylation of Imidazole Derivatives

  • Objective : To synthesize new ionic liquids with enhanced properties.
  • Method : Using triflimide as a methylating agent.
  • Results : Successful formation of methylated imidazole derivatives with improved solubility and conductivity.

Electrochemistry

Triflimide has been studied for its role in electrolyte formulations for lithium-ion batteries. Its high thermal stability and ionic conductivity make it an ideal candidate for use in advanced battery technologies.

Data Table: Electrochemical Properties of Triflimide-Based Electrolytes

PropertyValue
Conductivity10 mS/cm
Thermal StabilityUp to 300°C
Ionic Transference Number0.8

Case Study: Lithium-Ion Battery Performance

  • Objective : To evaluate the performance of triflimide-based electrolytes.
  • Method : Comparison with traditional electrolytes.
  • Results : Enhanced cycle stability and capacity retention over extended cycling.

Materials Science

In materials science, triflimide is employed as a precursor for the synthesis of fluorinated polymers and other advanced materials that exhibit unique properties such as chemical resistance and thermal stability.

Case Study: Synthesis of Fluorinated Polymers

  • Objective : To develop polymers with enhanced chemical resistance.
  • Method : Incorporation of triflimide into polymer matrices.
  • Results : The resulting polymers demonstrated improved resistance to solvents and elevated temperatures.

Comparison with Similar Compounds

N-Phenylbis(trifluoromethanesulfonimide)

  • CAS : 37595-74-3
  • Formula: C₈H₅F₆NO₄S₂
  • Molecular Weight : 357.25 g/mol
  • Key Differences : Replaces the methyl group with a phenyl ring, enhancing aromatic interactions.
  • Properties: Melting point = 100–102°C; moisture-sensitive; soluble in methanol .
  • Applications: Used in carbon nanotube functionalization and amino acid synthesis .

1,1,1-Trifluoro-N-(3-chlorophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide

  • CAS: Not explicitly listed (see ).
  • Formula: C₈H₄ClF₆NO₄S₂
  • Molecular Weight : 391.70 g/mol
  • Key Differences : Substitution of methyl with 3-chlorophenyl introduces halogenated reactivity.
  • Applications: Potential use in agrochemicals or pharmaceuticals due to halogenated aromatic motifs .

Methanesulfonamide, 1,1,1-trifluoro-N-(3-hydroxyphenyl)-

  • CAS : 23375-12-4
  • Formula: C₇H₆F₃NO₃S
  • Molecular Weight : 257.19 g/mol
  • Key Differences : Hydroxyphenyl group replaces trifluoromethylsulfonyl, enabling hydrogen bonding .

Ionic Liquid Analogues

Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide (MTOA-TFSI)

  • Formula : C₂₆H₄₈F₆N₂O₄S₂
  • Molecular Weight : 678.80 g/mol
  • Key Differences : Incorporates a quaternary ammonium cation paired with the bis(trifluoromethylsulfonyl)imide anion.
  • Applications : Electrolyte in batteries and capacitors due to high ionic conductivity .

1,3-Dihexylimidazolium Bis(trifluoromethylsulfonyl)imide ([HHIM][Tf₂N])

  • Formula : C₁₆H₂₄F₆N₃O₄S₂
  • Molecular Weight : 548.50 g/mol
  • Key Differences : Imidazolium-based ionic liquid with enhanced thermal stability (up to 300°C).
  • Applications : Green solvent for dispersive liquid-liquid microextraction of polycyclic aromatic hydrocarbons .

Physicochemical Properties Comparison

Property Target Compound (90%) N-Phenylbis(TFSI) MTOA-TFSI [HHIM][Tf₂N]
Molecular Weight (g/mol) 281.15 357.25 678.80 548.50
Purity (%) 90–98 99 ≥97 ≥95
Melting Point (°C) Not reported 100–102 Liquid at RT Liquid at RT
Solubility Polar aprotic solvents Methanol, chloroform Organic solvents Water-immiscible
Thermal Stability Moderate High High Very high

Commercial Availability and Suppliers

  • Target Compound : Available from suppliers like Thermo Scientific (≥95%, 100 g batches) .
  • N-Phenylbis(TFSI) : Sold by TCI America in 5 g quantities (99% purity) .
  • Ionic Liquids : Specialty suppliers (e.g., Hubei Chenghai Chemical) offer bulk quantities .

Preparation Methods

Step 1: Synthesis of N-Methyltrifluoromethanesulfonamide

Methylamine and Tf2O react in a 1:1 molar ratio in dichloromethane (DCM) at 0–40°C. Triethylamine scavenges HCl, driving the reaction to >95% conversion.

Step 2: Second Sulfonylation with Tf2O

The intermediate is treated with a second equivalent of Tf2O in the presence of 4-dimethylaminopyridine (DMAP, 0.5–2.0 mol%) as a catalyst. This step requires:

  • Solvent Switch : Transition to a weak-polar solvent (e.g., toluene) to enhance solubility.

  • Temperature : 20–80°C for 12–24 hours.

  • Workup : Excess Tf2O is recovered via distillation, and the crude product is washed with methanol to remove residual catalysts.

Outcomes :

  • Yield : 75–85% overall yield.

  • Purity : 90% purity confirmed via 19F NMR and HPLC.

Catalytic Methods for Industrial-Scale Production

A patent-pending method (CN111269152A) outlines a scalable process using gaseous Tf2O and methylamine:

Key Innovations:

  • Continuous Gas Introduction : Tf2O is introduced into a reactor containing methylamine and DBU in acetonitrile, enabling precise stoichiometry control.

  • Solvent Recovery : Polar solvents (e.g., acetonitrile) are distilled and reused, reducing waste.

  • Catalytic Cycle : DMAP (0.005–0.2 eq.) accelerates the second sulfonylation, cutting reaction time by 50%.

Process Parameters:

ParameterValue/Detail
Molar Ratio (Tf2O:Amine)2.2:1
Temperature Range−20°C (Step 1) → 80°C (Step 2)
Catalyst Loading0.1 eq. DMAP
Final Purity90% after methanol wash

Challenges and Mitigation Strategies

  • Handling Tf2O :

    • Tf2O’s high reactivity and corrosivity necessitate stainless steel reactors and anhydrous conditions.

    • Excess Tf2O is recovered via cryogenic traps, minimizing environmental release.

  • Byproduct Formation :

    • Hydrolysis of Tf2O to triflic acid is suppressed by maintaining low moisture (<50 ppm).

    • Silica gel chromatography removes oligomeric sulfonamide byproducts.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Sulfonylation60–70%85–90%ModerateHigh
Two-Step Synthesis75–85%90%HighModerate
Catalytic Process80–85%90%IndustrialHigh

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 1,1,1-trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} NMR to confirm trifluoromethyl groups (δ ≈ -70 to -80 ppm for CF3_3SO2_2 groups) and 1H^{1}\text{H} NMR to identify the methylamine proton environment (δ ≈ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) should detect the molecular ion peak at m/z 281.16 (calculated for C3_3H3_3F6_6NO4_4S2_2) .
  • Elemental Analysis: Confirm carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values to validate purity .

Q. How should researchers handle and store this compound to avoid degradation?

Methodological Answer:

  • Storage: Store under inert gas (argon or nitrogen) at -20°C in moisture-free conditions due to hygroscopicity and sensitivity to hydrolysis .
  • Handling: Use anhydrous solvents (e.g., dry DMF or THF) for reactions. Pre-dry glassware and employ Schlenk-line techniques to prevent moisture ingress .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Stepwise Sulfonylation: React methylamine with trifluoromethanesulfonyl chloride (CF3_3SO2_2Cl) in dichloromethane at 0°C, followed by purification via recrystallization from hexane/ethyl acetate .
  • Catalytic Methods: Use silver triflate (AgOTf) as a catalyst to improve yields in the presence of hindered bases like 2,6-lutidine .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethanesulfonyl group influence reactivity in organocatalytic applications?

Methodological Answer:

  • Electronic Effects: The CF3_3SO2_2 group stabilizes negative charges via strong inductive effects, enhancing the compound’s ability to act as a Lewis acid catalyst in Friedel-Crafts alkylation or Diels-Alder reactions .
  • Case Study: In carbon nanotube doping, the compound’s electron-withdrawing properties increase hole conductivity by 30–50% compared to non-fluorinated analogs .

Q. What computational methods are suitable for modeling reaction pathways involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for sulfonamide bond cleavage or nucleophilic substitution .
  • Reaction Pathway Screening: Use automated quantum chemistry workflows (e.g., GRRM or AFIR) to identify low-energy intermediates in multi-step syntheses .

Q. How can researchers resolve contradictions in reported melting points (e.g., 52–56°C vs. 100–102°C)?

Methodological Answer:

  • Purity Analysis: Re-examine via differential scanning calorimetry (DSC) to distinguish between pure compound melting (sharp peak) and impurities (broadened peaks) .
  • Crystallographic Study: Perform single-crystal X-ray diffraction to confirm polymorphism or hydrate formation, which may alter thermal properties .

Q. What strategies mitigate side reactions during its use as a triflating agent in peptide synthesis?

Methodological Answer:

  • Temperature Control: Maintain reactions at -40°C to suppress triflate hydrolysis to triflic acid (CF3_3SO3_3H), which can protonate sensitive substrates .
  • Additive Screening: Introduce scavengers like molecular sieves (4Å) or mild bases (e.g., K2_2CO3_3) to sequester generated HCl or H2_2O .

Q. How does this compound compare to non-fluorinated sulfonamides in electrochemical applications?

Methodological Answer:

  • Conductivity Studies: Cyclic voltammetry (CV) in acetonitrile reveals a 0.5–0.7 V anodic shift for oxidation peaks due to fluorine’s electronegativity .
  • Stability Testing: Accelerated aging tests (85°C/85% RH) show fluorinated sulfonamides retain >90% conductivity after 500 hours, outperforming non-fluorinated analogs by >30% .

Q. What safety protocols are critical when scaling up reactions involving this compound?

Methodological Answer:

  • Hazard Mitigation: Use explosion-proof reactors due to exothermic decomposition risks above 150°C. Monitor gas evolution (e.g., SO2_2) via inline FTIR .
  • Waste Disposal: Neutralize residual compound with aqueous NaHCO3_3 before incineration to avoid fluoride ion release .

Q. How can researchers validate its role in suppressing β-hydride elimination in transition-metal catalysis?

Methodological Answer:

  • Mechanistic Probes: Conduct deuterium-labeling experiments (e.g., using CH3_3CD2_2 substrates) to track hydride transfer pathways via GC-MS .
  • Catalyst Screening: Compare turnover numbers (TONs) with Pd(OAc)2_2/XPhos systems: fluorinated sulfonamides improve TONs by 2–3× in Suzuki-Miyaura couplings .

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